(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
Description
Contextualization within Chiral Pyrrolidine (B122466) Chemistry
Chiral pyrrolidines are a cornerstone of modern synthetic organic chemistry. The pyrrolidine scaffold is not planar, and its "puckered" conformation allows for the precise spatial orientation of substituents. researchgate.net This structural feature is critical in the design of molecules that interact with chiral biological environments, such as enzyme active sites and cell surface receptors. researchgate.net
The field of chiral pyrrolidine chemistry leverages starting materials from the "chiral pool," such as amino acids like proline and hydroxyproline, to construct enantiomerically pure compounds. nih.gov This approach is often more efficient than methods requiring asymmetric induction or the resolution of racemic mixtures. nih.gov The development of synthetic methods to create diversely substituted chiral pyrrolidines is an active area of research, as these compounds are precursors to a wide range of pharmaceuticals, including antiviral, anticancer, and antidiabetic agents. researchgate.netnih.gov
Stereochemical Significance of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological effects, with one isomer providing the therapeutic benefit while another might be inactive or even harmful. Consequently, the ability to synthesize a single, desired stereoisomer is paramount in modern drug development.
(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol possesses two defined stereocenters at the C3 and C5 positions of the pyrrolidine ring. The specific trans configuration of the hydroxyl and hydroxymethyl groups is crucial. This defined stereochemistry allows the molecule to act as a "chiral building block," where its inherent chirality is transferred to the final target molecule during a multi-step synthesis. nih.gov This strategy ensures high stereochemical purity in the final product, which is essential for efficacy and regulatory approval. The high enantiospecificity of dopamine (B1211576) D1 receptor agonists, for instance, underscores the necessity of using stereochemically pure intermediates like (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol in their synthesis. nih.gov
Overview of Research Trajectories for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol as a Synthetic Intermediate and Chiral Building Block
The primary research application of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol is as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Its structure is embedded within potent and selective dopamine D1 receptor agonists developed for the treatment of neurological conditions such as Parkinson's disease.
Research has also demonstrated the utility of related chiral pyrrolidine diols in creating functional materials. For example, a synthetic route involving the reduction of a protected pyrrolidine ester has been used to produce (3R,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol. This intermediate was subsequently functionalized and used as a chiral unit within hybrid materials designed to catalyze asymmetric Michael additions with high stereocontrol. This trajectory highlights the versatility of the chiral 3-hydroxy-5-(hydroxymethyl)pyrrolidine scaffold, extending its application from medicinal chemistry to materials science and asymmetric catalysis.
Properties
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654815 | |
| Record name | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825644-11-9 | |
| Record name | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
A retrosynthetic analysis of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, also known as trans-4-hydroxy-L-prolinol, reveals several logical disconnections that pave the way for viable forward synthetic routes. The primary goal of this analysis is to simplify the target molecule into readily available or easily synthesized starting materials.
The most straightforward disconnection involves breaking the C-N bonds within the pyrrolidine (B122466) ring. A key disconnection can be made at the C2-N and C5-N bonds, suggesting a cyclization of a linear amino alcohol precursor. This precursor would be a 5-amino-1,4-dihydroxypentane derivative. The challenge then becomes the stereocontrolled synthesis of this acyclic precursor with the correct (2S, 4R) configuration of the stereocenters that will ultimately become C5 and C3 of the pyrrolidine ring, respectively.
Another powerful retrosynthetic strategy views the target molecule as a derivative of a naturally occurring chiral building block. Given its structural similarity to 4-hydroxyproline, a logical disconnection leads back to this readily available amino acid. nih.gov This approach falls under the chiral pool synthesis strategy, where the inherent chirality of the starting material is transferred to the target molecule. In this case, the carboxylic acid of trans-4-hydroxy-L-proline can be reduced to the primary alcohol, directly yielding the target compound. researchgate.net This is often the most efficient and cost-effective route.
Furthermore, disconnections can be envisioned that lead to the construction of the pyrrolidine ring through cycloaddition reactions. For instance, a [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile could furnish the pyrrolidine core. The substituents and stereochemistry would then be introduced or controlled during or after the cycloaddition.
Enantioselective Synthesis Approaches to the Pyrrolidine Core
The construction of the pyrrolidine ring with the desired (3S,5R) stereochemistry is the cornerstone of synthesizing (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol. Several enantioselective strategies have been developed to achieve this with high fidelity.
Asymmetric Catalysis in the Construction of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
Asymmetric catalysis offers a powerful means to construct chiral molecules from achiral or racemic starting materials. For the synthesis of polysubstituted pyrrolidines, various catalytic methods have been explored. Organocatalysis, in particular, has emerged as a prominent tool. unibo.it For instance, proline and its derivatives can catalyze asymmetric aldol (B89426) or Michael reactions to generate key intermediates for pyrrolidine synthesis. tcichemicals.com
One conceptual approach involves the asymmetric hydrogenation of a pyrrole or pyrroline precursor. The use of a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, could facilitate the enantioselective reduction of the double bond(s) to establish the desired stereocenters. For example, the diastereoselective hydrogenation of exocyclic olefins on a pyrrolidine scaffold using catalysts like the Crabtree catalyst has been shown to be highly effective in producing trans-substituted pyrrolidines. figshare.com
Chiral Pool Synthesis Utilizing Natural Precursors
The chiral pool provides a collection of abundant and enantiopure natural products that serve as convenient starting materials for complex chiral molecules. uh.edu For (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, trans-4-hydroxy-L-proline is an ideal and commonly used precursor. nih.govnih.gov This amino acid possesses the correct stereochemistry at the C3 (proline's C4) and the precursor to the C5 (proline's C2) stereocenter.
The synthesis from trans-4-hydroxy-L-proline is conceptually simple, primarily involving the reduction of the carboxylic acid functionality to a hydroxymethyl group. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). The reaction is typically carried out on a protected form of the amino acid, for instance, after N-acylation, to prevent side reactions. sigmaaldrich.com
| Starting Material | Key Transformation | Product |
| trans-4-Hydroxy-L-proline | Reduction of carboxylic acid | (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol |
This approach is highly attractive due to the commercial availability and relatively low cost of trans-4-hydroxy-L-proline, which is a natural constituent of collagen. nih.gov
Chemoenzymatic Routes for Stereocontrol
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts. mdpi.com This strategy can be particularly effective for establishing stereocenters with high enantiomeric excess. For the synthesis of chiral 3-hydroxypyrrolidines, enzymes such as keto reductases (KREDs) and transaminases (ATAs) are of significant interest. nih.gov
A potential chemoenzymatic route could start with a chemically synthesized N-protected 3-pyrrolidinone. A stereoselective reduction of the ketone functionality using a suitable KRED would yield the corresponding chiral alcohol. The choice of the specific KRED enzyme is crucial as it determines the stereochemical outcome (either the (R) or (S) alcohol). Subsequent chemical modifications would then be needed to introduce the hydroxymethyl group at the C5 position.
Alternatively, biocatalytic C-H hydroxylation has emerged as a powerful tool. nih.gov An engineered proline-4-hydroxylase has been used to produce trans-4-hydroxy-L-proline from L-proline in microorganisms, demonstrating the potential of biocatalysis in generating key precursors. nih.gov
Development of Novel Synthetic Transformations and Reaction Conditions
The synthesis of complex molecules like (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol often necessitates the development of novel reaction conditions and the strategic use of protecting groups to manage the reactivity of multiple functional groups.
Exploration of Protecting Group Strategies in Pyrrolidine Synthesis
Given the presence of a secondary amine and two hydroxyl groups in the target molecule, a robust protecting group strategy is essential to ensure chemoselectivity during the synthetic sequence. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. wikipedia.org
For the secondary amine, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is advantageous due to its stability under a wide range of non-acidic conditions and its facile removal with acid. The Cbz group is also widely used and can be removed by hydrogenolysis.
The two hydroxyl groups, being a primary and a secondary alcohol, exhibit different reactivities, which can be exploited for selective protection. Bulky silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are often used to protect the less sterically hindered primary alcohol. The secondary alcohol can then be protected with a different group, or the two hydroxyls can be protected simultaneously as a cyclic acetal or ketal if they are in a suitable cis-orientation in an intermediate. In the synthesis of polyhydroxylated pyrrolizidine alkaloids, which are structurally related to the target molecule, a variety of protecting groups for hydroxyls are employed, including benzyl ethers, acetals, and silyl ethers. uow.edu.aunih.gov
An effective protecting group strategy allows for the sequential and regioselective modification of the molecule, which is crucial for building molecular complexity. The orthogonality of the protecting groups is a key consideration, meaning that each group can be removed under specific conditions without affecting the others. wikipedia.org
| Functional Group | Protecting Group Example | Deprotection Condition |
| Secondary Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA) |
| Secondary Amine | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H2, Pd/C) |
| Primary/Secondary Hydroxyl | tert-Butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) |
| Primary/Secondary Hydroxyl | Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) |
The careful selection and implementation of these protecting groups are paramount for the successful and efficient synthesis of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol and its derivatives.
Green Chemistry and Sustainable Synthesis of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a molecule like (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, this translates to the use of safer solvents, renewable starting materials, and catalytic processes that minimize waste.
Biocatalysis offers a particularly promising avenue for the green synthesis of chiral pyrrolidines. Enzymes, operating under mild conditions in aqueous media, can exhibit high regio- and stereoselectivity. For instance, the enzymatic hydroxylation of N-substituted pyrrolidines has been demonstrated using microorganisms like Sphingomonas sp., which can introduce a hydroxyl group at the 3-position with high selectivity. researchgate.net Furthermore, transaminases can be employed for the asymmetric synthesis of chiral amines, which are precursors to substituted pyrrolidines. acs.org While a direct biocatalytic route to (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol from a simple precursor is still an area of active research, the potential for developing such a process is significant.
The use of starting materials derived from renewable resources is another cornerstone of green chemistry. While many syntheses of pyrrolidines rely on petroleum-based starting materials, there is growing interest in utilizing biomass-derived platform chemicals. For example, levulinic acid, which can be produced from lignocellulosic biomass, can be a starting material for the synthesis of pyrrolidine derivatives. organic-chemistry.org Adapting such routes to produce the specific stereoisomer (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol presents a challenge but is a worthy goal for sustainable synthesis.
To quantify the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.com Applying these metrics allows for a more quantitative comparison of different synthetic approaches and can guide the development of more sustainable processes.
Table 1: Comparison of Green Chemistry Metrics for Hypothetical Synthetic Pathways
| Metric | Traditional Synthesis (Hypothetical) | Biocatalytic Route (Hypothetical) |
| Atom Economy | Lower | Higher |
| E-Factor | High (significant waste) | Low (minimal waste) |
| Solvent Use | Often uses hazardous organic solvents | Primarily water |
| Catalyst | Heavy metals (potential for toxicity) | Enzymes (biodegradable) |
| Energy Consumption | High temperatures and pressures | Mild conditions |
Scalability Considerations in Academic Synthesis
The transition of a synthetic route from a laboratory scale (milligrams to grams) to a larger, preparative scale (kilograms) presents numerous challenges. While a reaction may be high-yielding and selective on a small scale, issues related to reaction kinetics, heat transfer, mass transport, and purification can become significant upon scale-up.
For the synthesis of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, several factors would need to be considered for a scalable process. The choice of reagents and catalysts is critical. For example, while some highly effective catalysts may be too expensive or difficult to prepare in large quantities, more practical alternatives might need to be explored. The use of cryogenic conditions, often employed in academic labs to control selectivity, can be challenging and costly to implement on an industrial scale.
Purification methods also require careful consideration. Chromatographic purification, which is common in academic research, is often not feasible for large-scale production. Crystallization, distillation, or extraction are preferred methods for isolating the final product in a pure form. Therefore, a synthetic route that yields a product that can be easily purified by these methods is highly desirable.
Process safety is another paramount concern during scale-up. Highly exothermic reactions or the use of hazardous reagents require careful engineering controls to ensure safe operation. A thorough understanding of the reaction thermodynamics and kinetics is essential for designing a safe and robust process. mt.com
Table 2: Key Considerations for Scalable Synthesis of Chiral Pyrrolidines
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Reagent Cost | Less critical | Major factor |
| Reaction Time | Flexible | Optimized for throughput |
| Temperature Control | Easier to manage | Requires efficient heat exchange |
| Mixing | Generally efficient | Critical for homogeneity and heat transfer |
| Purification | Chromatography is common | Crystallization, distillation, extraction preferred |
| Safety | Managed with standard lab equipment | Requires detailed hazard analysis and engineering controls |
Derivatization, Functionalization, and Scaffold Exploration of 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol
Strategies for Selective Hydroxyl Group Derivatization
The presence of two distinct hydroxyl groups in (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol—a primary alcohol at the C5 position and a secondary alcohol at the C3 position—presents a key challenge and opportunity for selective functionalization. The differential reactivity of these two groups allows for chemoselective modifications, which are crucial for building molecular complexity in a controlled manner.
Esterification and Etherification for Modulating Reactivity
Selective esterification and etherification of the hydroxyl groups are fundamental strategies to not only protect these functionalities but also to introduce diverse substituents that can modulate the compound's properties and reactivity. Generally, the primary hydroxyl group is more sterically accessible and therefore more reactive towards acylation and alkylation reagents.
Esterification: The selective esterification of the primary hydroxyl group can be achieved by using sterically demanding acylating agents or by carefully controlling reaction conditions such as temperature and stoichiometry. For instance, treatment with one equivalent of an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base at low temperatures would favor the formation of the C5-ester.
Etherification: Similarly, selective etherification of the primary hydroxyl can be accomplished. The use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl), will preferentially protect the primary alcohol due to reduced steric hindrance. researchgate.net This selective protection allows for subsequent manipulation of the secondary hydroxyl group.
| Reagent Class | Protecting Group | Selectivity |
| Silyl Halides | TBDMSCl, TBDPSCl | High for primary hydroxyl |
| Acyl Halides | Pivaloyl chloride | Moderate to high for primary hydroxyl |
| Trityl Halides | Trityl chloride (TrCl) | High for primary hydroxyl |
Stereoselective Oxidation and Reduction at the Hydroxyl Moiety
The secondary hydroxyl group at the C3 position offers a handle for stereoselective oxidation and reduction, allowing for the inversion of stereochemistry or the introduction of a ketone functionality for further elaboration.
Oxidation: The oxidation of the secondary alcohol to a ketone can be achieved using a variety of mild oxidizing agents to avoid over-oxidation or side reactions. Reagents such as the Dess-Martin periodinane (DMP) or conditions for a Swern oxidation are well-suited for this transformation, providing the corresponding 3-keto-pyrrolidine derivative in high yields with minimal purification challenges. nih.govscispace.comorganic-chemistry.org The resulting ketone serves as a key intermediate for the introduction of new substituents at the C3 and C4 positions. acs.org
Reduction: The stereoselective reduction of the resulting 3-keto-pyrrolidine is a powerful tool for controlling the stereochemistry at the C3 position. The choice of reducing agent can dictate the facial selectivity of the hydride attack. Sterically hindered hydride reagents, such as L-Selectride®, are known to approach from the less hindered face, leading to the formation of the thermodynamically less stable alcohol, while smaller hydride reagents like sodium borohydride (B1222165) may favor the formation of the more stable isomer. odinity.com This allows for the synthesis of diastereomers that may not be readily accessible through other synthetic routes.
| Transformation | Reagent/Reaction | Outcome |
| Oxidation | Dess-Martin Periodinane | 3-keto-pyrrolidine |
| Oxidation | Swern Oxidation | 3-keto-pyrrolidine |
| Reduction | Sodium Borohydride | Predominantly thermodynamically favored alcohol |
| Reduction | L-Selectride® | Predominantly kinetically favored alcohol |
Amine Functionalization and Nitrogen Heterocycle Formation
The secondary amine within the pyrrolidine (B122466) ring is a versatile functional group that can readily undergo a variety of transformations, including acylation, sulfonylation, and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule and provide attachment points for further synthetic elaborations.
Amidation, Sulfonylation, and Alkylation Reactions of the Pyrrolidine Nitrogen
Amidation and Sulfonylation: The pyrrolidine nitrogen can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base to yield the corresponding amides and sulfonamides. These reactions are typically high-yielding and can be performed under mild conditions. The resulting amides and sulfonamides are often crystalline solids, facilitating purification.
Alkylation: N-alkylation of the pyrrolidine ring can be achieved through several methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination. organic-chemistry.org This involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov This method is highly efficient and allows for the introduction of a wide range of alkyl substituents.
Cyclization Reactions Utilizing the Amine and Hydroxyl Groups
The proximate arrangement of the amine and hydroxyl groups in (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol provides an excellent platform for the construction of bicyclic systems through intramolecular cyclization reactions. These rigidified scaffolds are of significant interest in medicinal chemistry and materials science.
For example, reaction with a suitable carbonyl equivalent, such as phosgene (B1210022) or a phosgene equivalent, can lead to the formation of a cyclic carbamate, specifically an oxazolidinone ring fused to the pyrrolidine core. nih.govresearchgate.net Similarly, reaction with aldehydes or ketones can result in the formation of fused oxazolidine (B1195125) rings. nih.gov These cyclization reactions often proceed with high diastereoselectivity, controlled by the inherent stereochemistry of the starting material. The formation of such bicyclic structures significantly constrains the conformation of the molecule, which can be advantageous in the design of biologically active compounds. organic-chemistry.org
Stereoselective Transformations at the Pyrrolidine Ring
Beyond the functionalization of the existing hydroxyl and amine groups, the pyrrolidine ring itself can be a target for stereoselective transformations. These reactions aim to introduce new stereocenters on the carbon framework of the ring, further expanding the molecular diversity accessible from this chiral scaffold.
One powerful strategy involves the formation of a pyrrolidine enolate followed by diastereoselective alkylation. nih.gov Deprotonation of an N-acyl-3-keto-pyrrolidine derivative (obtained from the oxidation of the C3-hydroxyl group as described in section 3.1.2) can generate a chiral enolate. The subsequent alkylation of this enolate often proceeds with high diastereoselectivity, with the incoming electrophile approaching from the face opposite to the existing substituent at C5, directed by steric hindrance.
Furthermore, the existing stereocenters can direct the stereochemical outcome of reactions at other positions on the ring. For example, catalytic hydrogenation of a pyrrolidine derivative with an exocyclic double bond can be directed by the stereochemistry of the substituents already present on the ring, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov These stereoselective transformations are crucial for the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount.
Rational Design and Synthesis of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol Analogues and Congeners
The inherent structural features of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, namely its defined stereochemistry and bifunctional nature with primary and secondary hydroxyl groups, make it an attractive starting point for the rational design of novel bioactive molecules. Medicinal chemists exploit these features to synthesize analogues and congeners with tailored properties, aiming to enhance biological activity, selectivity, and pharmacokinetic profiles. The design strategies often revolve around modifying the hydroxyl groups, the pyrrolidine nitrogen, or by using the entire molecule as a scaffold to append larger and more complex functionalities.
The synthesis of analogues typically begins with the protection of one or both hydroxyl groups and the pyrrolidine nitrogen to allow for selective chemical transformations. For instance, the primary hydroxyl group can be selectively protected, enabling functionalization of the secondary hydroxyl group, and vice versa. The pyrrolidine nitrogen, being a secondary amine, is readily amenable to a wide range of reactions, including acylation, alkylation, and arylation, thereby introducing diverse substituents.
One common approach involves the use of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol as a chiral pool starting material for the synthesis of more complex heterocyclic systems. The stereocenters of the pyrrolidine ring are preserved and incorporated into the target molecules, which is a highly efficient strategy in asymmetric synthesis.
While specific, detailed research findings on the extensive derivatization of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol are not abundantly available in publicly accessible literature, the principles of organic synthesis and medicinal chemistry allow for the postulation of various analogues. The following table outlines potential modifications and the rationale behind them, based on established synthetic methodologies for similar pyrrolidine scaffolds.
| Modification Site | Potential Functionalization | Rationale for Analogue Design |
| C5-Hydroxymethyl Group | Etherification, Esterification, Azide substitution (followed by reduction to amine or cycloaddition) | Introduction of lipophilic or hydrophilic groups to modulate solubility and cell permeability. Introduction of a reactive handle for bioconjugation or further elaboration. |
| C3-Hydroxyl Group | Etherification, Esterification, Inversion of stereochemistry | Altering hydrogen bonding capacity and spatial arrangement of substituents to optimize target binding. |
| Pyrrolidine Nitrogen | N-Alkylation, N-Arylation, N-Acylation, Sulfonylation | Exploration of the substituent effects on biological activity and selectivity. Introduction of groups that can mimic peptide bonds or interact with specific receptor pockets. |
| Ring Expansion/Contraction | Not directly applicable without significant synthetic effort | Exploration of alternative heterocyclic scaffolds with different conformational properties. |
The synthesis of these hypothetical analogues would rely on well-established synthetic protocols. For example, etherification could be achieved under Williamson ether synthesis conditions, while esterification would typically involve reaction with an acyl chloride or carboxylic acid in the presence of a coupling agent. The introduction of substituents on the nitrogen atom can be readily accomplished through standard nucleophilic substitution or reductive amination reactions.
The exploration of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol as a scaffold underscores the importance of chiral building blocks in the development of new chemical entities. Although detailed biological activity data for a wide range of its derivatives are not extensively documented in the public domain, its structural attributes provide a strong foundation for the rational design and synthesis of diverse compound libraries for screening against various biological targets. Further research into the derivatization of this versatile pyrrolidine would undoubtedly contribute to the discovery of novel therapeutic agents.
Applications of 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol As a Chiral Building Block in Complex Molecule Synthesis
Role in the Total Synthesis of Natural Products
The inherent chirality of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol makes it an ideal starting material for the total synthesis of natural products, where precise control of stereochemistry is paramount. By utilizing this "chiral pool" starting material, chemists can circumvent the need for technically challenging asymmetric reactions, thus streamlining the synthetic route and ensuring the correct absolute stereochemistry in the final product.
A notable example is the total synthesis of Barmumycin, a macrolactone natural product. In this synthesis, the chiral integrity of the final molecule was traced back to the starting material, N-Boc-trans-4-hydroxy-L-prolinol, a protected form of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol. ub.edu The synthesis commenced with the selective oxidation of the secondary alcohol on the pyrrolidine (B122466) ring to yield a ketone. Subsequently, a Wittig reaction was employed to install the required ethylidene side chain. The defined stereocenters of the pyrrolidine starting material were instrumental in directing the stereochemical outcome of subsequent transformations, ultimately leading to the correct configuration of the natural product. ub.edu This approach highlights the strategic advantage of incorporating pre-existing stereocenters from chiral building blocks to navigate the complexities of natural product synthesis efficiently.
Design and Development of Pyrrolidine-Based Scaffolds in Medicinal Chemistry
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized by researchers to develop novel therapeutic agents. nih.govresearchgate.net The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. oatext.com This structural complexity is crucial for achieving high-affinity and selective interactions with biological targets like enzymes and receptors. (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol serves as an exemplary starting point for creating such scaffolds, offering multiple points for diversification while maintaining rigid stereochemical control.
The functional groups on the (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol core—the primary alcohol, secondary alcohol, and secondary amine—provide reactive handles for elaboration into more complex heterocyclic systems. This versatility allows for its use in constructing novel fused or spirocyclic ring systems, which are of great interest in drug discovery.
For instance, synthetic strategies have been developed to transform trans-4-hydroxy-L-prolinol into furopyrrolizidinones. These intricate heterocyclic structures are synthesized through multi-step sequences that leverage the existing functionalities of the chiral building block to form new rings, demonstrating its utility in generating molecular diversity. lookchem.com Such synthetic endeavors are crucial for expanding the accessible chemical space for drug discovery programs.
Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability. nih.gov The rigid pyrrolidine scaffold of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol is an excellent template for creating constrained peptide mimics.
Research has shown that pyrrolidine-based oligomers can act as "universal peptidomimetics," capable of presenting amino acid side-chains in conformations that mimic various peptide secondary structures like helices and sheets. nih.gov Furthermore, building blocks like naproxen-trans-4-hydroxy-L-prolinol and biotin-trans-4-hydroxy-L-prolinol have been synthesized for direct conjugation to oligomeric structures such as oligonucleotides. googleapis.com In these applications, the pyrrolidine unit serves as a stereochemically defined linker, and its hydroxyl groups provide convenient points for attaching other molecules, such as therapeutic agents or labeling tags.
The rational design of enzyme inhibitors is a cornerstone of modern drug development. nih.gov The well-defined three-dimensional structure of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol makes it an attractive scaffold for designing molecules that can fit precisely into the active site of a target enzyme.
Neuraminidase Inhibitors: A compelling example is the development of influenza neuraminidase inhibitors. nih.gov A series of potent pyrrolidine-based inhibitors were synthesized starting from 4-hydroxy-L-proline, the direct precursor to trans-4-hydroxy-L-prolinol. nih.govresearchgate.net These compounds were designed to mimic the natural substrate (sialic acid) and interact with key residues in the enzyme's active site. The pyrrolidine ring serves as the core scaffold, with various side chains appended to optimize binding affinity. Several of these rationally designed compounds exhibited potent inhibitory activity against the neuraminidase of the H3N2 influenza A virus, with IC₅₀ values in the low micromolar range, comparable to the approved drug Oseltamivir. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 |
| 9c | Influenza A (H3N2) Neuraminidase | 2.71 |
| 9e | Influenza A (H3N2) Neuraminidase | 1.83 |
| 9f | Influenza A (H3N2) Neuraminidase | 2.64 |
| 10e | Influenza A (H3N2) Neuraminidase | 1.95 |
| Oseltamivir | Influenza A (H3N2) Neuraminidase | 1.06 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The pyrrolidine scaffold is also a key feature in many inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the treatment of type 2 diabetes. oatext.comtechnologynetworks.com The design of these inhibitors often incorporates a pyrrolidine ring to interact with the S1 pocket of the enzyme, which has a preference for proline-containing substrates. nih.gov By modifying the substituents on the pyrrolidine core, researchers can fine-tune the potency and selectivity of these inhibitors. researchgate.net
Catalytic Applications and Ligand Design for Asymmetric Synthesis
Beyond its role as a structural component, (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol is also a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. In this context, the chiral information from the pyrrolidine backbone is transferred to a metal center, which then catalyzes a chemical reaction to produce a chiral product with high enantioselectivity.
The development of novel chiral ligands is critical for advancing the field of asymmetric catalysis. nih.govresearchgate.net The stereochemically rich framework of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol provides an excellent starting point for creating new ligand classes.
One successful application involves its use in synthesizing chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes, a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com More recently, a new class of rigid, bicyclic phosphine (B1218219) ligands has been synthesized from trans-4-hydroxy-L-proline. nih.gov These phosphines, which incorporate the pyrrolidine structure into a constrained [2.2.1] bicyclic system, act as highly effective organocatalysts. When used in the [3+2] annulation reaction between allenoates and imines, they catalyze the formation of highly functionalized pyrrolines. Significantly, these reactions proceed in good yields and with outstanding levels of enantioselectivity, as demonstrated in the table below. nih.gov The success of these ligands underscores the utility of using chiral building blocks to create powerful tools for asymmetric synthesis.
| Entry | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 6a | 94 | 93 |
| 2 | 6b | 92 | 94 |
| 3 | 6c | 93 | 96 |
| 4 | 6d | 94 | 96 |
| 5 | 6e | 91 | 96 |
Data from phosphine-catalyzed asymmetric [3+2] annulation reactions. Sourced from the Journal of the American Chemical Society. nih.gov
Investigation of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol in Organocatalysis
Despite the limited direct research, the catalytic potential of structurally related compounds, particularly 4-hydroxyprolinamides, provides valuable insights into how (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol might function as an organocatalyst. Studies on these related compounds demonstrate the crucial role of the pyrrolidine ring and its substituents in achieving high stereoselectivity in key organic reactions.
One notable study investigated the organocatalytic activity of a 4-hydroxy-prolinamide alcohol in asymmetric Michael and direct aldol (B89426) reactions. This catalyst, which shares the core pyrrolidine structure with hydroxyl functionalization, demonstrated excellent asymmetric induction. In the Michael reaction, it achieved up to 98% enantiomeric excess (ee), and in the direct aldol reaction, it yielded products with over 99% ee. daneshyari.com The high levels of enantioselectivity observed in these reactions are attributed to the well-defined transition states facilitated by the catalyst's structure.
The success of these related prolinol derivatives suggests that (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol could be a promising candidate for catalyzing similar transformations. The hydroxyl groups at the 3 and 5 positions could play a significant role in orienting the substrates through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction.
Detailed Research Findings from a Study on a Structurally Related 4-Hydroxy-Prolinamide Alcohol Organocatalyst
To illustrate the potential catalytic performance of a (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol type structure, the following tables present data from the investigation of a 4-hydroxy-prolinamide alcohol in asymmetric Michael and aldol reactions. daneshyari.com
Table 1: Asymmetric Michael Addition Catalyzed by a 4-Hydroxy-Prolinamide Alcohol daneshyari.com
| Entry | Michael Acceptor | Michael Donor | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Nitrostyrene | Cyclohexanone | 95 | 95/5 | 98 |
| 2 | Nitrostyrene | Acetone | 88 | - | 95 |
| 3 | Chalcone | Acetophenone | 92 | 90/10 | 96 |
Table 2: Asymmetric Direct Aldol Reaction Catalyzed by a 4-Hydroxy-Prolinamide Alcohol daneshyari.com
| Entry | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 98/2 | >99 |
| 2 | Benzaldehyde | Cyclohexanone | 96 | 95/5 | 99 |
| 3 | 4-Nitrobenzaldehyde | Acetone | 90 | - | 97 |
While these findings are for a related but different molecule, they underscore the potential of the 4-hydroxypyrrolidine framework in asymmetric organocatalysis. Further research is warranted to explore the direct catalytic applications of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol and to determine if its specific stereochemistry and functional groups can offer unique advantages in the synthesis of complex chiral molecules.
Advanced Structural Elucidation and Stereochemical Characterization of 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. It provides insights into not only the connectivity of atoms but also their spatial relationships, making it crucial for both conformational and configurational analysis of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol.
Detailed analysis of one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, allows for the initial assignment of protons and carbons within the pyrrolidine (B122466) ring and its substituents. For instance, the protons of the hydroxymethyl group are typically observed in the range of δ ~3.5–4.0 ppm, while the pyrrolidine ring protons resonate between δ ~1.5–3.0 ppm.
For stereochemical determination, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful. mdpi.com By measuring the transfer of nuclear spin polarization between spatially close protons, NOE data can reveal the relative configuration of the stereocenters. In (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol, NOE correlations between the proton at C5 and specific protons on the pyrrolidine ring can confirm the trans relationship between the hydroxymethyl and hydroxyl groups.
Furthermore, NMR can be used to study the conformational dynamics of the pyrrolidine ring, which can exist in various puckered conformations (envelope or twist forms). copernicus.org The magnitudes of coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are dependent on the dihedral angles between them and can be used to infer the preferred conformation of the five-membered ring in solution.
Table 1: Representative ¹H NMR Chemical Shift Assignments for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H2a | 2.8 - 3.0 | m | - |
| H2b | 2.6 - 2.8 | m | - |
| H3 | 4.2 - 4.4 | m | - |
| H4a | 1.8 - 2.0 | m | - |
| H4b | 1.6 - 1.8 | m | - |
| H5 | 3.5 - 3.7 | m | - |
| CH₂OH | 3.4 - 3.6 | m | - |
| NH | Variable | br s | - |
| OH | Variable | br s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light. mdpi.com These methods are non-destructive and can be applied to samples in solution. mdpi.com
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. For (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol, which lacks a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group may be necessary to obtain a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mdpi.com Similar to CD, the shape of the ORD curve, particularly the sign of the Cotton effect, is directly related to the absolute stereochemistry of the molecule.
In modern applications, experimental CD and ORD spectra are often compared with spectra predicted by quantum chemical calculations for a given absolute configuration. nih.gov A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This combined experimental and theoretical approach has become a powerful tool in stereochemical elucidation. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters. This technique relies on the diffraction of X-rays by a single crystal of the compound.
For (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol, a successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. This information would definitively confirm the trans relative stereochemistry between the hydroxyl group at C3 and the hydroxymethyl group at C5.
Furthermore, by using anomalous dispersion effects, the absolute configuration of the molecule can be determined. The resulting crystallographic data would provide an unequivocal assignment of the (3S,5R) stereochemistry. The solid-state structure also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound.
Advanced Mass Spectrometry Techniques (e.g., Tandem Mass Spectrometry, Ion Mobility) for Structural Insights
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Advanced MS techniques can provide valuable structural information about (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol, characteristic losses of water (H₂O) and the hydroxymethyl group (CH₂OH) would be expected. While MS/MS is generally not able to distinguish between stereoisomers, it can be used to confirm the molecular weight and basic connectivity of the molecule.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) separates ions based on their size, shape, and charge in the gas phase. This technique can, in some cases, distinguish between isomers, including stereoisomers, that have different collision cross-sections. While challenging, it is a potential method to differentiate (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol from its other stereoisomers.
Table 2: Expected Mass Spectrometry Data for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
| Technique | Ion | Expected m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | 118.0863 |
| ESI-MS/MS | [M+H-H₂O]⁺ | 100.0757 |
| ESI-MS/MS | [M+H-CH₂OH]⁺ | 87.0651 |
Note: m/z values are calculated for the monoisotopic masses.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrrolidine ring and hydroxymethyl group would appear around 2850-3000 cm⁻¹. The C-O stretching vibrations of the primary and secondary alcohols would be observed in the fingerprint region, between 1000 and 1200 cm⁻¹.
Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for characterizing the C-C backbone of the pyrrolidine ring. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups.
Table 3: Key Infrared Absorption Bands for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (amine) | Stretching | 3200 - 3500 (medium) |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C-O (alcohol) | Stretching | 1000 - 1200 |
Computational and Theoretical Investigations of 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of molecules. arabjchem.org For pyrrolidine (B122466) derivatives, methods like DFT with the B3LYP functional are commonly employed to investigate molecular characteristics. arabjchem.orgbohrium.com
These calculations provide access to key electronic descriptors that govern a molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. bohrium.com
Table 1: Illustrative Electronic Properties Calculated for a Pyrrolidine Derivative
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 to -0.35 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.05 to 0.15 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 0.30 to 0.50 |
| Dipole Moment (μ) | Measure of molecular polarity | 1.5 to 3.0 Debye |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol is intrinsically linked to its three-dimensional shape or conformation. The pyrrolidine ring is not flat and undergoes a phenomenon known as pseudorotation, leading to various "envelope" and "twisted" conformations. researchgate.net Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.
Computational methods such as ab initio calculations, DFT, and post-Hartree-Fock methods are used to explore the conformational space. acs.org By systematically changing key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy valleys that correspond to stable conformers and the energy barriers that separate them. frontiersin.org For the parent pyrrolidine molecule, extensive theoretical studies have been conducted to determine the conformational preference at the N-H position, concluding that the N-H equatorial structure is the most stable. acs.org
The broader concept of an "energy landscape" provides a framework for understanding all possible conformations and their corresponding energies. nih.govrsc.org For biomolecules, these landscapes often feature steep "funnels" leading to the low-energy native structure. nih.gov Mapping the energy landscape of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol would reveal its preferred shapes, the flexibility of its substituents, and how it might change conformation upon interacting with a biological target. researchgate.net
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static calculations. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a molecule like (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol behaves in a realistic environment, such as in an aqueous solution.
A key application of MD is to study solvation. The hydroxyl and hydroxymethyl groups of the compound are expected to form hydrogen bonds with water molecules, and MD simulations can characterize the structure and dynamics of the surrounding solvent shell. This information is crucial for understanding the molecule's solubility and how it is recognized by biological receptors in an aqueous physiological environment.
Furthermore, MD simulations can be used to explore intermolecular interactions between the pyrrolidinol and other molecules, including proteins or other small molecules. acs.org By simulating the complex, one can analyze the stability of interactions, the role of specific functional groups in binding, and the dynamic changes that occur upon complex formation. This provides a detailed picture of the non-covalent forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) that govern molecular recognition.
Computational Studies on Reaction Mechanisms Involving (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile helps to understand the feasibility of a reaction, predict its rate-determining step, and explain its stereochemical outcome. emich.edu
For reactions involving pyrrolidines, DFT calculations have been successfully used to unveil complex mechanisms. For example, the mechanism for the stereospecific synthesis of cyclobutanes via the contraction of pyrrolidines has been elucidated using DFT. acs.orgnih.gov These studies showed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical, which then collapses to the cyclobutane (B1203170) product. acs.orgnih.gov Similarly, computational studies have been used to propose reaction mechanisms for the synthesis of substituted pyrrolidine-2,3-diones, showing that kinetic selectivity is more important than thermodynamic control in forming the main product. beilstein-journals.org
Applying these computational techniques to reactions involving (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol could help optimize synthetic routes, predict potential byproducts, and design new derivatives by understanding how its specific stereochemistry and functional groups influence reaction pathways. emich.eduorganic-chemistry.org
In Silico Approaches for Ligand-Target Interactions in Biological Systems
Understanding how a small molecule interacts with a biological target, such as an enzyme or receptor, is fundamental to drug discovery. In silico techniques, particularly molecular docking, are widely used to predict and analyze these interactions. nih.gov Molecular docking algorithms place a ligand (the small molecule) into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. researchgate.net
For a molecule like (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol, docking studies could screen it against various biological targets to identify potential therapeutic applications. The specific stereochemistry of the compound is crucial, as biological targets are chiral, and different stereoisomers can have vastly different binding modes and biological activities. nih.govresearchgate.net Docking simulations can reveal the likely binding orientation and identify key interactions, such as hydrogen bonds formed by the hydroxyl and hydroxymethyl groups or cation-π interactions involving the pyrrolidine nitrogen. pharmablock.com
For example, docking studies on pyrrolidine derivatives have been used to identify potential inhibitors for enzymes like α-glucosidase and α-amylase in the context of diabetes nih.gov and to rationalize the activity of anti-inflammatory compounds targeting COX and LOX enzymes. researchgate.net These computational predictions provide a structural basis for a molecule's activity and guide further experimental validation and lead optimization. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Pyrrolidine Ligand
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme A | -9.1 | Asp120, Tyr250 | Hydrogen Bond |
| Enzyme A | -9.1 | Trp85 | Hydrophobic |
| Receptor B | -7.5 | Glu62, His95 | Salt Bridge, Cation-π |
| Receptor B | -7.5 | Ser150 | Hydrogen Bond |
In Vitro Biological Activity and Mechanism of Action Studies of 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol Derivatives
Structure-Activity Relationship (SAR) Studies of Functionalized Pyrrolidine (B122466) Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, influence its biological activity. These studies systematically alter the functional groups on the pyrrolidine ring and assess the resulting impact on potency and selectivity against a specific biological target. For derivatives of this particular pyrrolidine, a significant area of investigation has been their activity as γ-secretase modulators (GSMs), which are of interest for the treatment of Alzheimer's disease. nih.gov
The core principle of SAR in this context is to identify which parts of the molecule are critical for its interaction with γ-secretase. Key modifications often involve the nitrogen of the pyrrolidine ring, the hydroxyl group at the 3-position, and the hydroxymethyl group at the 5-position. For instance, substituting the nitrogen with various aryl or alkyl groups can significantly impact the compound's potency and pharmacokinetic properties. The stereochemistry of the substituents is also crucial, with the (3S,5R) configuration often being essential for optimal activity.
Below is an illustrative data table summarizing hypothetical SAR findings for a series of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol derivatives targeting γ-secretase.
| Compound ID | R1 (Substitution on Pyrrolidine Nitrogen) | R2 (Modification of 3-OH) | R3 (Modification of 5-CH2OH) | γ-Secretase Modulation (Aβ42 IC50, nM) |
| 1a | H | OH | CH2OH | >10000 |
| 1b | Methyl | OH | CH2OH | 5200 |
| 1c | Phenyl | OH | CH2OH | 850 |
| 1d | 4-Fluorophenyl | OH | CH2OH | 230 |
| 1e | 4-Fluorophenyl | OMe | CH2OH | 1500 |
| 1f | 4-Fluorophenyl | OH | CH2OMe | 980 |
| 1g | 3,5-Difluorophenyl | OH | CH2OH | 95 |
This table is a representative example based on typical SAR studies of small molecule enzyme modulators and does not represent actual experimental data for this specific compound series.
Substitution on the pyrrolidine nitrogen (R1) is critical for activity. A phenyl group enhances potency compared to a simple alkyl group, and electron-withdrawing substituents on the phenyl ring, such as fluorine, further increase activity.
The free hydroxyl group at the 3-position (R2) appears to be important for target engagement, as its methylation leads to a significant drop in potency. This suggests it may be involved in a key hydrogen bonding interaction with the target enzyme.
Modification of the hydroxymethyl group at the 5-position (R3) also appears to be detrimental to activity, indicating its likely role in binding.
Biochemical Assay Development for Enzyme Inhibition and Receptor Binding
To evaluate the biological activity of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol derivatives, robust and sensitive biochemical assays are essential. Given their potential as γ-secretase modulators, the primary assays are designed to measure the activity of this enzyme complex.
γ-secretase is an intramembrane protease that cleaves multiple substrates, including the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. nih.gov Assays for γ-secretase modulators are typically cell-free and utilize membrane preparations from cells that overexpress APP or its C-terminal fragments (CTFs), which are the direct substrates for γ-secretase. researchgate.net
A common assay format involves incubating the membrane preparation containing γ-secretase with a test compound, followed by quantification of the produced Aβ peptides, particularly the pathogenic Aβ42 and the less amyloidogenic Aβ40. The ratio of Aβ42 to Aβ40 is a critical parameter, as effective GSMs are expected to decrease this ratio. Quantification is often achieved using specific enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry.
Another advanced technique for monitoring γ-secretase activity in real-time and in living cells involves the use of Förster resonance energy transfer (FRET)-based biosensors. biorxiv.org These biosensors consist of a substrate peptide for γ-secretase flanked by two fluorescent proteins. Cleavage of the substrate by the enzyme leads to a change in the FRET signal, providing a dynamic readout of enzyme activity.
The development of these assays requires careful optimization of various parameters, including substrate concentration, enzyme concentration, incubation time, and buffer conditions, to ensure the reliable determination of compound potency and efficacy.
Mechanistic Investigations of Molecular Recognition and Specificity in vitro
Understanding the molecular mechanisms by which (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol derivatives interact with their biological targets is crucial for rational drug design. For γ-secretase modulators, a key aspect is their ability to allosterically modulate the enzyme's activity rather than directly inhibiting its catalytic site. rsc.org This allosteric modulation is thought to subtly alter the conformation of the γ-secretase complex, leading to a shift in the cleavage site on the APP substrate, thereby reducing the production of Aβ42 in favor of shorter, less harmful Aβ peptides. mdpi.com
Investigating these mechanisms often involves a combination of biochemical and biophysical techniques:
Kinetic studies: Detailed kinetic analysis can help differentiate between competitive, non-competitive, and allosteric modes of inhibition or modulation.
Photoaffinity labeling: This technique uses a derivative of the compound that can be activated by light to form a covalent bond with its target protein. This allows for the identification of the binding site on the enzyme.
X-ray crystallography and cryo-electron microscopy (cryo-EM): These techniques can provide high-resolution structural information about how the compound binds to the target protein, revealing the specific amino acid residues involved in the interaction. nih.gov
Molecular modeling and simulation: Computational approaches can be used to predict the binding mode of the compounds and to understand the dynamic changes in the enzyme's conformation upon binding. nih.gov These models can help rationalize the observed SAR and guide the design of new, more potent derivatives.
Specificity is a critical consideration, as γ-secretase cleaves other important substrates, most notably the Notch receptor, which is involved in cell signaling pathways essential for normal cellular function. nih.gov A desirable γ-secretase modulator should selectively affect APP processing without significantly impacting Notch cleavage. This selectivity is typically assessed in cell-based assays that measure the downstream signaling of the Notch pathway.
Target Identification and Validation Strategies Using Pyrrolidine Derivatives in vitro
While SAR and mechanistic studies may point towards a specific target like γ-secretase, it is often necessary to confirm this and to identify any potential off-target effects. Target identification and validation are critical steps in the drug discovery process.
One powerful strategy for target identification is the use of chemical probes . nih.gov These are typically derivatives of the active compound that have been modified to include a reactive group for covalent attachment to the target and a tag (e.g., biotin (B1667282) or a fluorescent dye) for subsequent detection and isolation. The general workflow involves treating a cell lysate or intact cells with the chemical probe, followed by enrichment of the protein-probe conjugates and identification of the bound proteins using mass spectrometry.
Activity-based protein profiling (ABPP) is another valuable technique, particularly for identifying enzyme targets. nih.gov ABPP uses chemical probes that react with the active site of specific enzyme classes. By comparing the protein labeling profiles in the presence and absence of a competitive inhibitor (such as a (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol derivative), the specific targets of the inhibitor can be identified.
Once a target is identified, it must be validated to confirm that its modulation is responsible for the observed biological effect. In vitro validation methods include:
Recombinant protein assays: Testing the compound's activity against the purified, recombinant target protein.
Target knockdown or knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the compound's biological effect is diminished in these cells, it provides strong evidence that the identified protein is indeed the relevant target.
For a target like γ-secretase in the context of Alzheimer's disease, its validation is well-established through extensive genetic and pathological studies. nih.gov The focus for new derivatives of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol would therefore be to confirm their direct engagement with this target and to assess their selectivity profile.
Future Research Directions and Uncharted Avenues for 3s,5r 5 Hydroxymethyl Pyrrolidin 3 Ol
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and stereoselective synthetic routes to (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives is paramount for advancing its applications. Future research in this area could focus on several key aspects:
Organocatalysis: The emergence of enantioselective organocatalysis offers a powerful strategy for the synthesis of chiral molecules, providing an alternative to metal-catalyzed transformations. bohrium.com Research into novel organocatalysts for the asymmetric synthesis of substituted pyrrolidines could lead to more environmentally friendly and cost-effective production methods for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol. bohrium.combeilstein-journals.org
Biocatalysis: The use of enzymes, such as transaminases, in the synthesis of chiral amines and their derivatives is a rapidly growing field. acs.org Exploring biocatalytic routes to (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol could offer high enantioselectivity and milder reaction conditions compared to traditional chemical methods. acs.org
Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including improved safety, scalability, and reaction control. The development of flow-based synthetic methods for (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol could streamline its production and facilitate its use in large-scale applications.
Catalyst-Tuned Regio- and Enantioselective Reactions: Recent advances have demonstrated the ability to control the regioselectivity of reactions to furnish either C2- or C3-alkylated pyrrolidines by selecting the appropriate catalyst. organic-chemistry.org Applying such catalyst-controlled strategies to precursors of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol could open up new avenues for creating diverse libraries of analogues.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Organocatalysis | Environmentally friendly, cost-effective, avoids metal contamination. | Development of novel chiral organocatalysts. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainable. | Enzyme discovery and engineering for targeted synthesis. |
| Flow Chemistry | Improved safety, scalability, precise reaction control. | Development of continuous flow processes for key synthetic steps. |
| Catalyst-Tuned Reactions | Access to diverse regioisomers from a common precursor. | Exploration of different metal catalysts and ligands. |
Expansion into Chemical Biology and Probe Development
The structural features of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol make it an ideal scaffold for the development of chemical probes to investigate biological processes.
Design of Targeted Covalent Inhibitors: The hydroxyl groups on the pyrrolidine (B122466) ring can be functionalized with reactive moieties to create targeted covalent inhibitors. These inhibitors can form a permanent bond with a specific target protein, enabling detailed studies of its function and providing a potential therapeutic strategy.
Development of Photoaffinity Probes: The incorporation of photoreactive groups, such as diazirenes or benzophenones, onto the (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol scaffold would allow for the creation of photoaffinity probes. These probes can be used to identify the protein targets of bioactive molecules through photo-crosslinking experiments.
Fluorescent Labeling: The attachment of fluorescent dyes to the pyrrolidine core would enable the synthesis of fluorescent probes for visualizing the localization and dynamics of target molecules within cells and organisms.
Scaffold for Proteolysis-Targeting Chimeras (PROTACs): The pyrrolidine scaffold is a common component of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol could serve as a versatile building block for the synthesis of novel PROTACs targeting disease-relevant proteins.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the physicochemical and biological properties of novel (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol derivatives. nih.gov This would allow for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov
De Novo Design: Generative AI models can be used to design novel molecules based on the (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol scaffold with optimized properties for a specific biological target. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Synthesis Planning: AI-powered retrosynthesis tools can assist in the design of efficient synthetic routes to novel derivatives of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol. colab.ws These tools can analyze the complexity of a target molecule and propose a step-by-step synthetic plan, saving time and resources in the laboratory.
Potential in Materials Science and Supramolecular Chemistry
The unique three-dimensional structure and hydrogen-bonding capabilities of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol make it an intriguing building block for the construction of novel materials and supramolecular assemblies.
Chiral Polymers: The incorporation of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol into polymer backbones could lead to the development of new chiral polymers with applications in enantioselective separations, catalysis, and sensing.
Self-Assembling Systems: The hydroxyl and amine functionalities of the molecule can participate in hydrogen bonding and other non-covalent interactions, driving the self-assembly of molecules into well-defined supramolecular structures such as gels, nanotubes, or vesicles.
Metal-Organic Frameworks (MOFs): The pyrrolidine nitrogen and hydroxyl groups can act as ligands for metal ions, enabling the construction of chiral MOFs. These materials have potential applications in gas storage, catalysis, and drug delivery.
Multi-Omics Approaches in Decoding Biological Perturbations
To fully understand the biological effects of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives, a systems-level approach is necessary. Multi-omics technologies, which involve the comprehensive analysis of different types of biological molecules (e.g., genes, proteins, metabolites), can provide a holistic view of the cellular response to a chemical perturbation. nih.gov
Target Identification and Validation: By combining genomics, proteomics, and metabolomics data, it is possible to identify the protein targets of a bioactive compound and validate their role in the observed phenotype. nih.gov
Mechanism of Action Studies: Multi-omics approaches can reveal the downstream signaling pathways and cellular processes that are modulated by a compound, providing insights into its mechanism of action.
Biomarker Discovery: The analysis of multi-omics data can lead to the discovery of biomarkers that can be used to monitor the efficacy of a compound or to identify patient populations that are most likely to respond to a particular treatment.
Q & A
Q. What are the key considerations for synthesizing (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol with high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity:
- Chiral Starting Materials : Use enantiomerically pure precursors, such as L-proline derivatives, to preserve stereochemistry during synthesis .
- Protective Groups : Employ trityl or methoxybenzyl groups to protect the hydroxymethyl and hydroxyl groups during reactive steps, as demonstrated in trityloxymethyl-pyrrolidinone synthesis .
- Catalytic Asymmetric Methods : Utilize organocatalysts or transition-metal catalysts (e.g., Ru-BINAP) for stereoselective reductions or cyclizations.
- Purification : Chiral HPLC or crystallization (e.g., using ethanol/water mixtures) can resolve diastereomers, as seen in related pyrrolidine derivatives .
Q. How can the structure and stereochemistry of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol be confirmed?
Methodological Answer:
- NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC, NOESY) NMR to assign proton environments and confirm stereochemical relationships. Compare with data from structurally similar compounds like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as applied to proline derivatives in Acta Cryst. E65 .
- Polarimetry : Measure optical rotation and compare with literature values for chiral pyrrolidines .
Q. What safety protocols are essential when handling (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol?
Methodological Answer:
- GHS Compliance : Follow warnings for skin/eye irritation (e.g., GHS "Warning" classification for similar pyrrolidines ).
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Replicate Experiments : Conduct triplicate measurements to ensure reproducibility, as emphasized in biochemical evaluations .
- Cross-Validation : Combine NMR, IR, and mass spectrometry. For example, use high-resolution MS to distinguish between isobaric impurities.
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR, as seen in studies of fluorinated pyrrolidines .
Q. What strategies prevent racemization during functionalization of the hydroxymethyl group?
Methodological Answer:
- Mild Reaction Conditions : Avoid strong acids/bases; use room-temperature reactions with protecting groups like trityl or acetyl .
- Enzyme-Mediated Reactions : Lipases or esterases can enable stereoselective acylations without racemization, as applied to hydroxymethyl-pyrrolidine derivatives .
- In Situ Monitoring : Use chiral HPLC to track enantiopurity during reactions and adjust conditions dynamically .
Q. How can this compound serve as a chiral scaffold in drug discovery?
Methodological Answer:
- Functionalization : Convert hydroxyl groups to esters (e.g., prodrugs) or ethers via Mitsunobu reactions, leveraging methodologies from pyridine-pyrrolidine hybrids .
- Biological Screening : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays. Reference studies on fluorinated nucleoside analogs for mechanistic insights .
- Structure-Activity Relationships (SAR) : Modify the hydroxymethyl group to introduce bioisosteres (e.g., fluoromethyl) and evaluate pharmacokinetic properties .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Detect sub-1% impurities using reverse-phase columns and tandem MS fragmentation patterns.
- 1H-NMR with Suppression Solvents : Identify residual solvents or byproducts via deuterated DMSO or chloroform .
- Elemental Analysis : Confirm purity by comparing experimental vs. theoretical C/H/N/O percentages .
Q. How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Protection-Deprotection Strategies : Use trityl groups for hydroxymethyl protection (stable under acidic conditions) and TBS for hydroxyl groups .
- Flow Chemistry : Minimize intermediate degradation via continuous flow reactors, as demonstrated in nucleoside analog synthesis .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
